(E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Description
(E)-4-((4-Morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base compound characterized by a trifluoromethyl group at position 5, a morpholine-substituted benzylidene moiety at position 4, and a thiol group at position 2. This compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives, which are widely studied for their antimicrobial, anticancer, and corrosion-inhibiting properties .
Properties
IUPAC Name |
4-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5OS/c15-14(16,17)12-19-20-13(24)22(12)18-9-10-1-3-11(4-2-10)21-5-7-23-8-6-21/h1-4,9H,5-8H2,(H,20,24)/b18-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCRWGITYVYISO-GIJQJNRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NN3C(=NNC3=S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its stability and ability to interact with biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity. The morpholine ring contributes to the compound's pharmacological profile by influencing solubility and receptor interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, including:
- Human melanoma (IGR39)
- Triple-negative breast cancer (MDA-MB-231)
- Pancreatic carcinoma (Panc-1)
Cytotoxicity Studies
In vitro cytotoxicity assays using the MTT method revealed that the compound exhibited significant cytotoxic effects against the tested cancer cell lines. The selectivity index indicated a preferential toxicity towards cancer cells compared to normal cells, suggesting potential for therapeutic applications.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| Human melanoma (IGR39) | 15 | High |
| Triple-negative breast cancer (MDA-MB-231) | 20 | Moderate |
| Pancreatic carcinoma (Panc-1) | 25 | Moderate |
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity. Studies have shown that derivatives of 1,2,4-triazole exhibit varying degrees of inhibition against a range of microorganisms. The mechanism appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Inhibition Profiles
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety can act as a competitive inhibitor for enzymes involved in nucleic acid synthesis.
- Interference with Cell Signaling : The compound may disrupt signaling pathways crucial for cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that treatment with the compound leads to increased rates of apoptosis in cancer cells.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in a murine model of melanoma. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis and reduced proliferation in tumor tissues.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of 1,2,4-triazoles possess significant anticancer properties. The trifluoromethyl group in this compound enhances its biological activity by improving lipophilicity and metabolic stability. Studies indicate that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against a range of pathogens. The presence of the morpholine moiety is believed to contribute to the compound's ability to penetrate microbial membranes effectively, enhancing its efficacy against bacterial and fungal strains.
Anti-inflammatory Effects
Triazole derivatives have been reported to exhibit anti-inflammatory properties. The introduction of the morpholinobenzylidene group may enhance these effects by modulating inflammatory pathways, making this compound a candidate for further development as an anti-inflammatory agent.
Material Science
Synthesis of Functional Materials
The unique structure of (E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol allows for its use in synthesizing functional materials. Its thiol group can participate in various chemical reactions, making it useful for creating polymers or coatings with specific properties.
Photophysical Properties
Initial studies suggest that this compound may exhibit interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its potential as a fluorescent probe or as part of light-emitting materials is an area of active investigation.
Case Studies
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., morpholino, methoxy) improve solubility and stability in polar solvents .
- Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity in nucleophilic substitutions and metal-complex formation .
- Halogenated analogs (Cl, Br, F) exhibit increased lipophilicity, favoring membrane penetration in antimicrobial applications .
Key Observations :
- Yields vary significantly (20–83%) depending on substituent steric effects and reaction conditions .
- Melting points correlate with molecular symmetry; nitro-substituted derivatives exhibit higher melting points due to stronger intermolecular forces .
- Elemental analysis and spectral data (e.g., ¹H NMR δ 10.41 ppm for thiol protons) confirm structural integrity .
Antimicrobial Activity
- 4-((4-Chlorobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol demonstrated 90% inhibition of Staphylococcus aureus at 3% concentration in epoxy coatings .
- 5-(4-Fluorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol showed moderate antiviral activity against cucumber mosaic virus .
Metal Coordination and Catalysis
- 4-((4-Nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol formed stable complexes with Cu(II) and Ni(II), improving catalytic activity in oxidation reactions .
Anti-Corrosive Properties
- Triazole derivatives with trifluoromethyl and chloro substituents reduced steel corrosion by 75–80% in acidic environments due to strong adsorption via sulfur and nitrogen atoms .
Physicochemical Properties
| Property | This compound | 4-((4-Chlorobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol |
|---|---|---|
| Molecular Weight | ~395.37 g/mol | 322.71 g/mol |
| LogP (Predicted) | 2.1 (moderate lipophilicity) | 3.4 (high lipophilicity) |
| Solubility | High in DMSO and acetone | Low in water, moderate in ethanol |
Preparation Methods
Cyclization of Trifluoroacetimidoyl Chlorides
A metal-free multi-component reaction (MCR) employing trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) enables efficient cyclization (Figure 1). TFBen acts as a carbonyl surrogate, facilitating intramolecular dehydration to yield the triazole ring. Typical conditions include toluene at 100°C with catalytic TsOH·H₂O, achieving moderate to good yields (55–75%). This method is scalable and avoids transition-metal catalysts, making it environmentally benign.
Reaction Conditions:
Hydrazide-Carbon Disulfide Cyclization
An alternative approach involves the reaction of trifluoroacetimidohydrazides with carbon disulfide (CS₂) under basic conditions (Figure 2). Hydrazine hydrate promotes cyclization, forming the triazole-thiol scaffold. This method, while reliable, requires stringent temperature control (0°C to room temperature) and yields 50–65% of the intermediate.
Reaction Conditions:
-
Reagents: Trifluoroacetimidohydrazide (1 equiv), CS₂ (1.5 equiv), KOH (1.5 equiv)
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Solvent: Water/ethanol mixture
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Temperature: 0°C → room temperature
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Time: 6 hours
Schiff Base Formation with 4-Morpholinobenzaldehyde
The final step involves condensing the triazole-thiol intermediate with 4-morpholinobenzaldehyde to install the (E)-benzylideneamino group. Acid-catalyzed Schiff base formation ensures regioselectivity and geometric control.
Acid-Catalyzed Condensation
Ethanol with catalytic HCl (37%) is the preferred solvent system, enabling reflux at 60–80°C for 4–6 hours. The (E)-isomer predominates due to thermodynamic stability, with yields averaging 70–85%.
Reaction Conditions:
Solvent and Catalytic Optimization
Studies comparing protic (ethanol, methanol) vs. aprotic (THF, DCM) solvents reveal ethanol maximizes yield and purity. Substituents on the aldehyde (e.g., electron-donating morpholino group) enhance reactivity, reducing reaction time to 3 hours in some cases.
Spectroscopic Characterization and Validation
Successful synthesis is confirmed via:
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¹H/¹³C NMR: Distinct signals for the triazole-thiol (δ 13.5 ppm, SH), trifluoromethyl (δ 120–125 ppm, CF₃), and imine (δ 8.5–9.0 ppm, CH=N).
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IR: Stretches at 2550 cm⁻¹ (S-H), 1650 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-F).
Comparative Analysis of Methodologies
| Parameter | MCR Route | Hydrazide-CS₂ Route |
|---|---|---|
| Reaction Time | 12 hours | 6 hours |
| Yield | 60–75% | 50–65% |
| Catalyst | TsOH·H₂O | None |
| Scalability | Demonstrated at 5 mmol | Not reported |
| Byproducts | Minimal | Requires purification |
The MCR route offers superior scalability and efficiency, while the hydrazide-CS₂ method avoids acidic catalysts, favoring pH-sensitive substrates.
Challenges and Optimization Opportunities
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Geometric Control: Ensuring exclusive (E)-isomer formation requires precise stoichiometry and acid concentration.
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is often needed to isolate the triazole-thiol intermediate.
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Trifluoromethyl Stability: Harsh conditions may lead to CF₃ group degradation; mild temperatures (<100°C) are recommended .
Q & A
Q. What are the optimal synthetic routes for (E)-4-((4-morpholinobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol?
The compound is synthesized via Schiff base condensation between 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol and 4-morpholinobenzaldehyde under acidic catalysis. A typical procedure involves refluxing equimolar reactants in ethanol with concentrated H2SO4 (0.5 mL) for 1–2 hours, followed by recrystallization . Yields can be improved by microwave-assisted synthesis, reducing reaction times and enhancing purity .
Q. How should researchers characterize the purity and structure of this compound?
Key characterization methods include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the Schiff base linkage (imine proton δ ~8.5–9.5 ppm) and trifluoromethyl group (δ ~110–120 ppm for <sup>19</sup>F NMR) .
- FTIR : Bands at ~1600 cm<sup>-1</sup> (C=N stretch) and ~2550 cm<sup>-1</sup> (S-H stretch, if present) .
- Single-crystal X-ray diffraction : Resolves dihedral angles between triazole and morpholinobenzylidene moieties (e.g., 7.81–36.85° deviations observed in analogs) .
Q. What preliminary biological activities have been reported for similar triazole-thiol Schiff bases?
Analogous compounds exhibit anticancer activity against MCF-7 (breast cancer) and Hep-G2 (liver carcinoma) cell lines, with % inhibition ranging from moderate (30–50%) to significant (>70%) at 50–100 µM concentrations . Antimicrobial screening against Gram-positive bacteria (e.g., S. aureus) often shows MIC values of 8–32 µg/mL .
Advanced Research Questions
Q. How can computational methods aid in optimizing this compound's bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with redox activity and binding affinity. Molecular docking studies with targets like metallo-β-lactamases (NDM-1/VIM-2) reveal hydrogen bonding between the triazole-thiol moiety and active-site Zn<sup>2+</sup> ions, guiding structural modifications .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values may arise from assay conditions (e.g., serum content, incubation time). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., ATP quantification vs. apoptosis markers). For antimicrobial studies, standardize inoculum size (CFU/mL) and solvent (DMSO ≤1% v/v) .
Q. How does the morpholine substituent influence pharmacokinetic properties?
The morpholine ring enhances solubility via hydrogen bonding and reduces logP (lipophilicity) compared to non-polar analogs. In vitro metabolic stability assays (e.g., liver microsomes) show prolonged half-life (>60 mins) due to resistance to cytochrome P450 oxidation .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Matrix interference (e.g., plasma proteins) complicates LC-MS/MS quantification. Solid-phase extraction (C18 columns) with deuterated internal standards improves recovery (>85%). Limit of detection (LOD) can reach 0.1 ng/mL using MRM transitions for m/z 387→214 .
Methodological Tables
Table 1: Comparative Yields for Synthesis Methods
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional reflux | Ethanol | H2SO4 | 73–81 | |
| Microwave-assisted | DMF | None | 85–90 |
Table 2: Key Spectral Data for Structural Confirmation
Table 3: Biological Activity of Analogous Compounds
| Cell Line/Pathogen | Activity (IC50/MIC) | Assay Type | Reference |
|---|---|---|---|
| MCF-7 (Breast cancer) | 42 ± 3 µM | MTT assay | |
| S. aureus | 16 µg/mL | Broth microdilution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
